Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine
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Overview
Description
Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine is a compound that features a combination of a fluorinated aromatic ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: The thiophene ring is then coupled with a fluorinated benzyl halide under basic conditions to form the intermediate compound.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the thiophene ring contributes to its electronic properties. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Fluorinated Aromatics: Compounds such as fluoxetine and fluticasone, which contain fluorinated aromatic rings, share similar chemical properties.
Uniqueness
Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine is unique due to the combination of a fluorinated aromatic ring and a thiophene moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.
Biological Activity
Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fluorinated phenyl group and a thiophene moiety, which are known to enhance the pharmacological profile of organic compounds. The presence of these functional groups contributes to its interaction with various biological targets.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anticancer Properties : this compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, including colorectal and lung cancer cells .
- Antimicrobial Activity : The compound has demonstrated efficacy against several bacterial strains and may have potential as an antibiotic agent. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell death .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological effects of this compound are mediated through various pathways:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells via the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases .
- Cell Cycle Arrest : Research shows that it can cause cell cycle arrest at the G2/M phase, inhibiting further cell division and proliferation .
- Inhibition of Protein Kinases : this compound modulates protein kinase activity, which is crucial for regulating cellular functions such as growth and survival .
Case Studies and Experimental Findings
A series of experimental studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Activity Type | Test System | Concentration (µM) | Effect Observed |
---|---|---|---|
Anticancer | HCT116 (Colorectal Cancer) | 10 | IC50 = 7.1 ± 0.07 μM |
Antimicrobial | E. coli | 50 | Inhibition Zone = 15 mm |
Neuroprotection | SH-SY5Y (Neuronal Cells) | 20 | Cell viability increased by 30% |
Case Study 1: Anticancer Activity
In a study involving colorectal cancer cell lines (HCT116), this compound was tested at varying concentrations. The results indicated significant cytotoxicity with an IC50 value of 7.1 μM, suggesting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Efficacy
The compound was screened against E. coli, showing a notable inhibition zone of 15 mm at a concentration of 50 µM. This indicates its potential as a novel antimicrobial agent against common bacterial pathogens.
Properties
Molecular Formula |
C13H14FNS |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[(3-fluoro-4-thiophen-3-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H14FNS/c1-2-15-8-10-3-4-12(13(14)7-10)11-5-6-16-9-11/h3-7,9,15H,2,8H2,1H3 |
InChI Key |
GERTXNZJFMMFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)C2=CSC=C2)F |
Origin of Product |
United States |
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